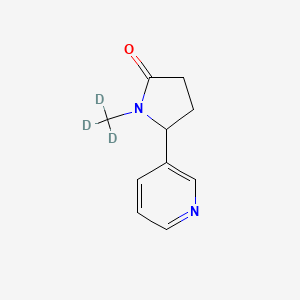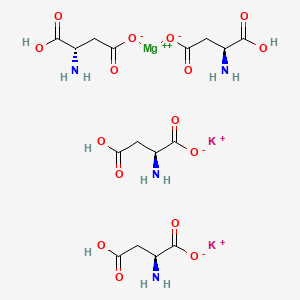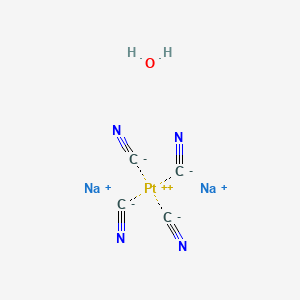
Diethylazanide;ethyliminotantalum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a yellow to amber liquid used primarily as a precursor for the deposition of tantalum oxide thin films . This compound is notable for its applications in advanced material science, particularly in the field of atomic layer deposition.
Vorbereitungsmethoden
Diethylazanide;ethyliminotantalum is synthesized through the reaction of tantalum pentachloride with diethylamine and ethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The synthetic route involves the following steps:
Reaction of Tantalum Pentachloride with Diethylamine: Tantalum pentachloride is reacted with diethylamine to form diethylamidotantalum intermediates.
Addition of Ethylamine: Ethylamine is then added to the reaction mixture to form the final product, this compound.
Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield.
Analyse Chemischer Reaktionen
Diethylazanide;ethyliminotantalum undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the diethylamido or ethylimido groups are replaced by other ligands.
Hydrolysis: In the presence of moisture, this compound can hydrolyze to form tantalum hydroxide and corresponding amines.
Common reagents used in these reactions include oxygen (for oxidation), various ligands (for substitution), and water (for hydrolysis). The major products formed from these reactions are tantalum oxide and tantalum hydroxide.
Wissenschaftliche Forschungsanwendungen
Diethylazanide;ethyliminotantalum has several scientific research applications:
Medicine: While not directly used in medicine, its derivatives and related compounds are being studied for potential medical applications.
Wirkmechanismus
The mechanism of action of diethylazanide;ethyliminotantalum primarily involves its role as a precursor in chemical vapor deposition processes. The compound decomposes at high temperatures to form tantalum oxide, which then deposits onto a substrate. The molecular targets and pathways involved include the interaction of the compound with the substrate surface, leading to the formation of a uniform thin film .
Vergleich Mit ähnlichen Verbindungen
Diethylazanide;ethyliminotantalum can be compared with other similar compounds such as:
Tris(dimethylamido)(tert-butylimido)tantalum(V): Similar in structure but uses different amido and imido groups.
Bis(isopropylcyclopentadienyl)tantalum trihydride: Another tantalum-based compound used in thin film deposition but with different ligands.
Tantalum(V) isopropoxide: Used in similar applications but has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of diethylamido and ethylimido groups, which provide distinct reactivity and deposition characteristics.
Eigenschaften
CAS-Nummer |
67313-80-8 |
|---|---|
Molekularformel |
C14H35N4Ta-3 |
Molekulargewicht |
440.40 g/mol |
IUPAC-Name |
diethylazanide;ethyliminotantalum |
InChI |
InChI=1S/3C4H10N.C2H5N.Ta/c3*1-3-5-4-2;1-2-3;/h3*3-4H2,1-2H3;2H2,1H3;/q3*-1;; |
InChI-Schlüssel |
LPVQKHFDFSMBIS-UHFFFAOYSA-N |
SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CCN=[Ta] |
Kanonische SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CCN=[Ta] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)


![11-(Chloromethyl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaen-13-one](/img/structure/B3183082.png)
![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)
![[8-(7-diphenylphosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl)-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-diphenylphosphane](/img/structure/B3183108.png)






